2-(5-Butyl-1h-indol-3-yl)ethanamine, HCl
Overview
Description
2-(5-Butyl-1H-indol-3-yl)ethanamine, HCl is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are prevalent in natural products and pharmaceuticals due to their diverse biological activities . This compound, specifically, is a derivative of tryptamine, which is known for its role in various biological processes.
Scientific Research Applications
2-(5-Butyl-1H-indol-3-yl)ethanamine, HCl has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in neurotransmission and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-microbial properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-(5-butyl-1H-indol-3-yl)ethanamine hydrochloride is the human 5-HT1a receptor . This receptor is a subtype of the serotonin receptor, which plays a key role in many biological processes including mood regulation, anxiety, and learning.
Mode of Action
The compound interacts with the 5-HT1a receptor, likely acting as an agonist . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the activation of the 5-HT1a receptor can lead to various downstream effects, depending on the specific cellular context.
Result of Action
The activation of the 5-HT1a receptor by 2-(5-butyl-1H-indol-3-yl)ethanamine hydrochloride can lead to various cellular and molecular effects. For instance, it has been shown to exhibit activity against the parasite L. infantum . .
Action Environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of 2-(5-butyl-1H-indol-3-yl)ethanamine hydrochloride. For instance, the compound has been tested at a pH of 7.4 and a temperature of 2°C . Other factors, such as the presence of other substances or specific conditions within the body, can also affect the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The butyl group can be introduced via Friedel-Crafts alkylation, and the ethanamine side chain can be added through reductive amination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and reduce reaction times .
Types of Reactions:
Oxidation: The indole ring can undergo oxidation to form various oxidized products.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Amino-indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Comparison with Similar Compounds
2-(5-Methoxy-1H-indol-3-yl)ethanamine: Known for its role in melatonin synthesis.
1H-Indole-3-ethanamine, N-methyl-: A derivative with potential psychoactive properties
Uniqueness: 2-(5-Butyl-1H-indol-3-yl)ethanamine is unique due to its specific butyl substitution, which can influence its biological activity and receptor binding properties, distinguishing it from other indole derivatives .
Properties
IUPAC Name |
2-(5-butyl-1H-indol-3-yl)ethanamine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.ClH/c1-2-3-4-11-5-6-14-13(9-11)12(7-8-15)10-16-14;/h5-6,9-10,16H,2-4,7-8,15H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOAPUXFPZEYGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)NC=C2CCN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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